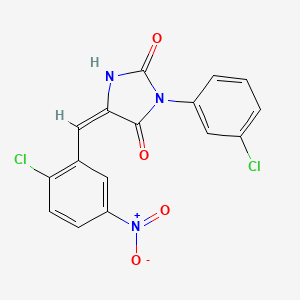
5-(2-chloro-5-nitrobenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione
Übersicht
Beschreibung
5-(2-chloro-5-nitrobenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione, also known as CNB-001, is a synthetic compound with potential neuroprotective properties. This compound has been extensively studied for its ability to prevent neuronal damage and improve cognitive function in various neurological disorders.
Wirkmechanismus
The exact mechanism of action of 5-(2-chloro-5-nitrobenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione is not fully understood, but it is believed to work through multiple pathways. This compound has been shown to reduce oxidative stress and inflammation by increasing the activity of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to promote neuronal survival by activating the PI3K/Akt pathway and increasing the expression of neurotrophic factors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In animal models of neurological disorders, this compound has been shown to improve cognitive function, reduce neuronal damage, and promote neuronal survival. Additionally, this compound has been shown to reduce oxidative stress and inflammation, which are known to contribute to the development and progression of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(2-chloro-5-nitrobenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione in lab experiments is its potent neuroprotective properties. This compound has been shown to have a protective effect on neurons in various animal models of neurological disorders, making it a promising candidate for further research. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(2-chloro-5-nitrobenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione. One potential direction is to investigate the use of this compound in combination with other neuroprotective compounds to enhance its therapeutic potential. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound for maximum efficacy. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans for the treatment of neurological disorders.
Wissenschaftliche Forschungsanwendungen
5-(2-chloro-5-nitrobenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione has been extensively studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. In preclinical studies, this compound has been shown to have neuroprotective properties by reducing oxidative stress and inflammation, promoting neuronal survival, and improving cognitive function.
Eigenschaften
IUPAC Name |
(5E)-5-[(2-chloro-5-nitrophenyl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3O4/c17-10-2-1-3-11(8-10)20-15(22)14(19-16(20)23)7-9-6-12(21(24)25)4-5-13(9)18/h1-8H,(H,19,23)/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSFPMKUCGAEHR-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C3=C(C=CC(=C3)[N+](=O)[O-])Cl)/NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-{4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-1-piperazinecarboxylate](/img/structure/B4705241.png)
![N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B4705255.png)

![N-[4-(4-morpholinyl)benzyl]-2-(phenylthio)acetamide](/img/structure/B4705267.png)
![2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4705271.png)
![N-(3-chloro-2-methylphenyl)-1-[(4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4705274.png)
![4-{[(1-methyl-3-phenylpropyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4705277.png)
![N-(2-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-N,4-dimethylbenzenesulfonamide](/img/structure/B4705282.png)
![4-(4-chlorophenyl)-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-6-(2-thienyl)nicotinonitrile](/img/structure/B4705298.png)
![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4705310.png)


![(4-chloro-2-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4705329.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B4705343.png)